Bromo-Polyethylene Glycol 10-bromide is a specialized chemical compound characterized by the presence of a bromine atom attached to a polyethylene glycol chain. This compound is part of a broader category known as bromo-polyethylene glycol linkers, which are widely utilized in various scientific applications, particularly in bioconjugation and drug delivery. The unique properties of bromo-Polyethylene Glycol 10-bromide make it an essential tool in the development of biocompatible materials and therapeutic agents.
Bromo-Polyethylene Glycol 10-bromide is synthesized from polyethylene glycol, a polymer known for its hydrophilicity and biocompatibility. The classification of this compound falls under the category of halogenated polyethylene glycols, specifically those containing bromine as the halogen. These compounds are further classified based on their molecular weight and functional groups, with bromo-Polyethylene Glycol 10-bromide being a derivative that incorporates a terminal bromide group.
The synthesis of bromo-Polyethylene Glycol 10-bromide typically involves the reaction of polyethylene glycol with brominating agents. One common method is the nucleophilic substitution reaction where a bromine atom is introduced at one end of the polyethylene glycol chain.
This method yields a product that retains the advantageous properties of polyethylene glycol while introducing reactive bromine functionality for further chemical modifications .
Bromo-Polyethylene Glycol 10-bromide consists of a linear chain structure typical of polyethylene glycols, with a bromine atom attached at one terminal end. The general formula can be represented as:
Where corresponds to the number of repeating ethylene glycol units (in this case, 10).
Key Structural Features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, showing distinct signals corresponding to the ethylene glycol units and the bromine substituent .
Bromo-Polyethylene Glycol 10-bromide can participate in various chemical reactions due to its reactive bromine atom:
These reactions are crucial for modifying biomolecules for targeted delivery and improving solubility and stability in biological environments .
The mechanism of action for bromo-Polyethylene Glycol 10-bromide primarily revolves around its ability to facilitate bioconjugation through nucleophilic substitution:
The efficiency of this mechanism makes bromo-Polyethylene Glycol 10-bromide a valuable tool in drug delivery systems .
Bromo-Polyethylene Glycol 10-bromide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness in various scientific applications, particularly in bioconjugation and drug delivery .
Bromo-Polyethylene Glycol 10-bromide has diverse applications in scientific research and industry:
The versatility of bromo-Polyethylene Glycol 10-bromide makes it an essential component in modern biomedical research and applications .
Bromo-PEG10-bromide (C₂₄H₄₈Br₂O₁₀, MW 648.5 g/mol) is synthesized via nucleophilic substitution reactions exploiting the terminal hydroxyl groups of decaethylene glycol. The Williamson ether synthesis remains a cornerstone method, where deprotonated PEG diol reacts with excess bromoalkyl halides (e.g., 1,2-dibromoethane) under anhydrous conditions. This yields symmetrical α,ω-dibrominated PEGs with typical yields of 70–85% after silica gel purification [7] [8]. Alternatively, the Appel reaction employs triphenylphosphine and carbon tetrabromide to convert terminal hydroxyls to bromides, though this route generates stoichiometric phosphine oxide byproducts requiring meticulous cleanup [10]. Key limitations include:
Table 1: Traditional Synthesis Methods for Brominated PEG Derivatives
Method | Reagents | Yield (%) | Purity (HPLC) | Key Limitation |
---|---|---|---|---|
Williamson Ether | 1,2-Dibromoethane, NaH | 70–85 | >95% | Alkali-sensitive functionalities |
Appel Reaction | PPh₃, CBr₄ | 60–75 | 90–93% | Triphenylphosphine oxide removal |
HBr Gas Esterification | 48% HBr, Reflux | 50–65 | 85–88% | Ether cleavage, low regioselectivity |
Contemporary strategies leverage transition-metal catalysts to enhance regioselectivity and efficiency. Copper(I)-catalyzed halide displacement utilizes CuBr/PMDETA complexes to activate terminal bromides in PEG intermediates, enabling near-quantitative conversion at 60°C in acetonitrile [3] [5]. This method suppresses SN₂ side reactions and epoxide formation. For stereocontrolled synthesis, ruthenium-catalyzed Markovnikov hydrobromination of PEG-tethered alkynes delivers >95% E-isomer selectivity using [Ru(COD)Cl₂]ₙ and ZnBr₂ [4]. Additional advances include:
Table 2: Catalytic Methods for Bromo-PEG10-Bromide Synthesis
Catalytic System | Temperature (°C) | Reaction Time (h) | Bromide Incorporation (%) |
---|---|---|---|
CuBr/PMDETA | 60 | 4 | >99 |
[Ru(COD)Cl₂]ₙ/ZnBr₂ | 25 | 12 | 95 |
Pd(OAc)₂/XPhos (vinyl bromide) | 80 | 3 | 92 |
Reaction parameters critically influence product purity and scalability:
Crucially, bromide quantification via ion chromatography confirms >95% functionalization, while ¹H NMR (δ 3.81 ppm, -OCH₂Br) validates structural integrity. Reaction scale-up to 1 kg maintains yields >80% when utilizing high-shear mixing for exotherm control [7].
The dual bromide termini enable orthogonal modifications for advanced material design:
Table 3: Functionalization Products and Their Applications
Reaction Partner | Product | Application | Reference |
---|---|---|---|
Sodium azide | Br-PEG₁₀-N₃ | CuAAC bioconjugation | [6] |
Cysteine | HS-PEG₁₀-protein | Site-specific antibody modification | [5] |
Diethylamine | Et₂N-PEG₁₀-Br | Cationic gene delivery vectors | [7] |
t-Butyl acrylate | PtBuA-b-PEG₁₀-b-PtBuA | pH-responsive micelles | [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7